molecular formula C19H13NS B14063520 Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- CAS No. 102100-35-6

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)-

Cat. No.: B14063520
CAS No.: 102100-35-6
M. Wt: 287.4 g/mol
InChI Key: LMLJOZGMJSOHIA-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is a heterocyclic compound that features a fused naphthalene and thiazole ring system with a phenylethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate thioamide, which is then cyclized using an oxidizing agent like potassium ferricyanide in an alkaline medium to yield the desired thiazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium ferricyanide in an alkaline medium.

    Substitution Reagents: Nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), formylating agents (e.g., formic acid), and acylating agents (e.g., acetic anhydride).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, bromo, formyl, and acyl derivatives.

Scientific Research Applications

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is not fully understood. it is believed to interact with molecular targets through its thiazole ring, which can participate in various chemical reactions. The exact pathways and molecular targets involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-d]thiazole, 2-(2-phenylethenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science.

Properties

CAS No.

102100-35-6

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(2-phenylethenyl)benzo[e][1,3]benzothiazole

InChI

InChI=1S/C19H13NS/c1-2-6-14(7-3-1)10-13-18-20-19-16-9-5-4-8-15(16)11-12-17(19)21-18/h1-13H

InChI Key

LMLJOZGMJSOHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43

Origin of Product

United States

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